(1S)-2-fluorocyclopropane-1-carbonyl chloride
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Overview
Description
(1S)-2-fluorocyclopropane-1-carbonyl chloride is an organic compound that features a cyclopropane ring substituted with a fluorine atom and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-fluorocyclopropane-1-carbonyl chloride typically involves the reaction of cyclopropane derivatives with fluorinating agents and chlorinating agents. One common method is the reaction of cyclopropane carboxylic acid with thionyl chloride (SOCl₂) to form cyclopropane carbonyl chloride, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-fluorocyclopropane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, or thiols; typically carried out in the presence of a base like triethylamine (Et₃N) or pyridine.
Reduction: Reducing agents like LiAlH₄ or NaBH₄; typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO₄ or CrO₃; typically carried out in acidic or basic aqueous solutions.
Major Products
Substitution: Amides, esters, thioesters.
Reduction: Aldehydes, alcohols.
Oxidation: Carboxylic acids, other oxidized derivatives.
Scientific Research Applications
(1S)-2-fluorocyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of drugs with anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of (1S)-2-fluorocyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity can lead to the inhibition or modification of the function of these targets, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane carbonyl chloride: Lacks the fluorine substitution, making it less reactive in certain chemical reactions.
2-fluorocyclopropane carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and applications.
Fluorocyclopropane derivatives: Various compounds with different substituents on the cyclopropane ring, each with unique properties and reactivity
Uniqueness
(1S)-2-fluorocyclopropane-1-carbonyl chloride is unique due to the presence of both a fluorine atom and a carbonyl chloride group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C4H4ClFO |
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Molecular Weight |
122.52 g/mol |
IUPAC Name |
(1S)-2-fluorocyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C4H4ClFO/c5-4(7)2-1-3(2)6/h2-3H,1H2/t2-,3?/m0/s1 |
InChI Key |
FRCQGUPEBLSFGO-SCQFTWEKSA-N |
Isomeric SMILES |
C1[C@@H](C1F)C(=O)Cl |
Canonical SMILES |
C1C(C1F)C(=O)Cl |
Origin of Product |
United States |
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